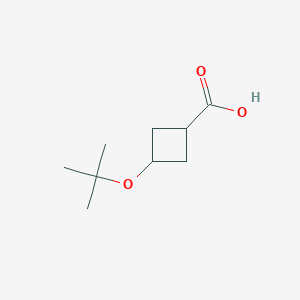

3-(Tert-butoxy)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQQDDXBUSNVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutyl carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize microreactor systems to control reaction parameters precisely, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

3-(Tert-butoxy)cyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects: Studies suggest that derivatives of this compound may exhibit anti-inflammatory activities, making them candidates for drug development in treating inflammatory diseases.

- Anticancer Properties: Research indicates that certain analogs can interact with biological macromolecules, potentially leading to anticancer effects through modulation of cellular pathways.

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules:

- Building Block for Pharmaceuticals: Its unique structure allows for modifications that can lead to new pharmaceutical agents.

- Synthesis of Functionalized Materials: The presence of the carboxylic acid group enables further derivatization, making it useful in creating polymers and other materials with specific properties.

Biochemistry

Research into the interactions of this compound with proteins and nucleic acids is ongoing:

- Binding Studies: Investigations into how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and potential applications in drug design.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2024) | Anti-inflammatory Activity | Demonstrated significant reduction in inflammatory markers in vitro using derivatives of this compound. |

| Study B (2024) | Anticancer Activity | Identified key molecular targets involved in apoptosis pathways influenced by modified versions of the compound. |

| Study C (2024) | Synthetic Applications | Developed new synthetic routes utilizing this compound as a precursor for complex organic molecules. |

Industrial Applications

In addition to its scientific research applications, this compound is being explored in industrial contexts:

- Material Science: Its properties are being utilized to develop new coatings and polymers with enhanced performance characteristics.

- Chemical Manufacturing: The compound's versatility allows it to be integrated into various chemical processes, improving efficiency and product yield.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

- Molecular Formula : C₆H₇F₃O₂

- Molecular Weight : 190.6 g/mol (predicted)

- Key Features : Replaces tert-butoxy with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.

- Properties : Lower pKa (4.36 vs. ~4–5 for tert-butoxy analog) due to -CF₃’s electronegativity. Higher boiling point (190.6°C predicted) .

- Applications : Used in synthesizing TEAD modulators, highlighting its role in targeting protein-protein interactions .

3-(Difluoromethoxy)cyclobutane-1-carboxylic Acid

- Molecular Formula : C₆H₈F₂O₃

- Molecular Weight : 178.13 g/mol

- Key Features : Difluoromethoxy (-OCHF₂) group instead of tert-butoxy.

- Properties: Enhanced metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry .

Amino-Functionalized Derivatives

cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

- Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- Key Features: Introduces a Boc-protected amino group in the cis configuration.

- Properties : Density 1.17 g/cm³, pKa 4.58. Stereochemistry (cis vs. trans) affects binding affinity in biological systems .

- Applications : Intermediate in peptide synthesis and protease inhibitors .

3-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic Acid

Multi-Substituted Analogs

rac-(1R,2R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclobutane-1-carboxylic Acid

- Molecular Formula: C₁₁H₁₆F₃NO₄

- Molecular Weight : 283.25 g/mol

- Key Features: Combines trifluoromethyl and Boc-amino groups.

- Properties : High steric hindrance and polarity, suitable for chiral resolution studies .

3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic Acid

Comparative Data Table

Key Findings and Trends

- Steric Effects : The tert-butoxy group in the parent compound increases steric bulk, reducing reaction rates but improving thermal stability in materials .

- Electron-Withdrawing Groups : Trifluoromethyl and difluoromethoxy substituents lower pKa and enhance metabolic stability, critical for drug design .

- Amino Functionalization: Boc-protected amino derivatives expand utility in peptide synthesis, where stereochemistry (cis vs. trans) dictates biological activity .

- Multi-Substituted Analogs: Compounds combining tert-butoxy, Boc-amino, and trifluoromethyl groups enable tailored properties for niche applications, such as chiral catalysts .

Biological Activity

3-(Tert-butoxy)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring with a tert-butoxy group and a carboxylic acid functional group. The presence of these functional groups is crucial for its biological interactions and pharmacological effects.

The mechanism of action for compounds like this compound typically involves interactions with specific molecular targets, including enzymes and receptors. The tert-butoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the carboxylic acid may participate in hydrogen bonding and ionic interactions, influencing the compound's biological activity.

Biological Activity

Research indicates that compounds with cyclobutane structures often exhibit significant biological properties, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of cyclobutane can inhibit cancer cell growth. For instance, certain analogs have demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells .

- Anti-inflammatory Effects : Compounds similar to this compound have been explored for their anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Integrin Targeting : Integrins are vital in cancer metastasis. Compounds that mimic ligand interactions with integrins may serve as therapeutic agents against cancer progression .

Case Studies

- Anticancer Efficacy : A study evaluated the growth inhibition properties of various cyclobutane derivatives against murine liver cancer cell lines. Notably, two compounds exhibited potent growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells. The mechanism involved alterations in key signaling pathways related to cell survival and motility .

- Inflammation Model : In an experimental model of inflammation, cyclobutane derivatives showed a dose-dependent reduction in pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .

Data Table: Biological Activity Overview

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Formation of the cyclobutane ring through intramolecular reactions.

- Functional Group Modifications : Introduction of tert-butoxy and carboxylic acid groups through substitution reactions.

These synthetic pathways are crucial for producing the compound in sufficient quantities for biological evaluation .

Q & A

Q. What are the established synthetic routes for 3-(tert-butoxy)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tert-butoxy group via tert-butoxycarbonyl (Boc) protection. A method adapted from related cyclobutane derivatives (e.g., ) starts with a cyclobutane precursor (e.g., 3-methylenecyclobutane-1-carbonitrile). Key steps include:

- Hydrolysis of nitrile to carboxylic acid under acidic or basic conditions.

- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C .

- Oxidation of intermediates, such as alcohol to ketone, using Swern oxidation (oxalyl chloride/DMSO) to avoid over-oxidation . Optimization focuses on solvent choice (polar aprotic solvents enhance Boc protection efficiency) and temperature control to minimize ring strain-induced side reactions .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on:

- ¹H/¹³C NMR : Distinct signals for the tert-butoxy group (δ ~1.2–1.4 ppm for -C(CH₃)₃) and cyclobutane protons (δ ~2.5–3.5 ppm, split due to ring strain) .

- Mass Spectrometry (HR-MS) : Molecular ion peak matching the exact mass (e.g., C₁₀H₁₆O₃: theoretical 184.1099 g/mol) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Stability : The tert-butoxy group confers hydrolytic stability under neutral conditions but is labile in strong acids (e.g., TFA) or bases .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption and decarboxylation. Use amber vials to avoid light-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Contradictions (e.g., anomalous NMR splitting) may arise from:

- Conformational isomerism : Cyclobutane’s puckered ring creates axial/equatorial substituent orientations. Use variable-temperature NMR to assess dynamic equilibria .

- Impurity interference : Employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to isolate pure product .

- Reaction byproducts : Monitor intermediates via TLC or LC-MS to identify undesired pathways (e.g., over-oxidation) .

Q. What strategies are effective for incorporating this compound into peptide stapling or conformationally constrained drug candidates?

The cyclobutane ring’s rigidity enables hydrocarbon stapling in peptides:

- Ring-closing metathesis (RCM) : Use Grubbs catalyst to crosslink olefin-containing side chains, leveraging the cyclobutane scaffold for α-helix stabilization .

- Boc deprotection : Remove the tert-butoxy group post-stapling to expose reactive sites for bioconjugation (e.g., with fluorophores or targeting moieties) . Computational modeling (e.g., DFT calculations) predicts steric compatibility with biological targets .

Q. How does the tert-butoxy group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butoxy group:

- Enhances lipophilicity : Improves membrane permeability (logP increased by ~1–2 units) .

- Acts as a transient protective group : Facilitates selective functionalization (e.g., amide coupling at the carboxylic acid) without side reactions .

- Modulates metabolic stability : Reduces enzymatic degradation in vivo compared to smaller alkoxy groups .

Q. What computational methods are suitable for predicting the compound’s interaction with enzymatic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases or kinases). Focus on cyclobutane’s van der Waals interactions and hydrogen bonding via the carboxylic acid .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER or GROMACS force fields) .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams during cyclobutane ring formation .

- Asymmetric catalysis : Use Ru or Ir catalysts for hydrogenation of cyclobutene precursors to control stereochemistry .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.